Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-7-nitro-1H-indazole

PARP-1 inhibitor indazole scaffold fluorine substitution effect

5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1) is a uniquely dual-substituted indazole that cannot be functionally replaced by mono-substituted or unsubstituted indazoles. The 5-fluoro substituent enhances metabolic stability and kinase binding affinity, while the 7-nitro group serves as a versatile handle for reduction to amine intermediates—enabling Pd-catalyzed cross-coupling, divergent library synthesis, and construction of PARP-1 inhibitors with IC₅₀ values as low as 4 nM. This scaffold supports parallel SAR exploration at both 5- and 7-positions, making it indispensable for lead optimization in kinase and oncology programs. Procure high-purity material from established suppliers to accelerate your medicinal chemistry campaigns.

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 1167056-02-1
Cat. No. B1440969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-7-nitro-1H-indazole
CAS1167056-02-1
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
InChIKeyUEKZIDSQISFLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1): A Dual-Functionalized Indazole Scaffold for Kinase-Focused Medicinal Chemistry


5-Fluoro-7-nitro-1H-indazole (CAS 1167056-02-1) is a heterobifunctional indazole derivative featuring both a 5-fluoro substituent and a 7-nitro group on the indazole core (C₇H₄FN₃O₂, MW 181.12 g/mol). The indazole scaffold is a privileged structure in kinase inhibitor drug discovery, with FDA-approved agents including axitinib (VEGFR inhibitor) and entrectinib (TRK/ROS1/ALK inhibitor) [1]. Fluorinated indazoles have attracted particular attention because fluorine incorporation into heterocyclic compounds leads to a significant increase in biological activities [2]. The 5-fluoro substituent on this scaffold enhances metabolic stability and binding affinity in kinase-targeting applications [3], while the 7-nitro group provides a versatile synthetic handle for reduction to amine intermediates used in divergent synthesis of bioactive compounds . This dual-functionalized architecture positions the compound as a strategic building block for structure-activity relationship (SAR) exploration rather than a direct biological probe, with its primary value residing in enabling access to fluorinated indazole derivatives for kinase inhibitor programs.

Why 5-Fluoro-7-nitro-1H-indazole Cannot Be Replaced by Unsubstituted or Mono-Functionalized Indazole Analogs


Substitution of 5-fluoro-7-nitro-1H-indazole with generic indazole building blocks (e.g., unsubstituted indazole, 7-nitroindazole alone, or 5-fluoroindazole alone) is not functionally equivalent because the 5-fluoro and 7-nitro substituents operate through fundamentally distinct and non-interchangeable mechanisms. The 5-fluoro substituent modulates electronic properties of the indazole core, enhancing metabolic stability and target binding affinity in kinase inhibitor contexts [1], while the 7-nitro group serves as a critical synthetic intermediate that can be selectively reduced to 7-aminoindazole derivatives—key building blocks for palladium-catalyzed cross-coupling reactions in divergent synthesis . SAR studies on 5-substituted indazoles demonstrate that even minor modifications at the 5-position produce dramatic changes in kinase inhibitory potency, with IC₅₀ values varying by orders of magnitude depending on the substituent [2]. Notably, 7-nitroindazole itself exhibits distinct pharmacology as a neuronal nitric oxide synthase (nNOS) inhibitor with 10-fold selectivity , indicating that the 7-nitro moiety confers specific biological recognition properties absent in unsubstituted analogs. The simultaneous presence of both functional groups enables synthetic strategies that neither mono-functionalized analog can support, making generic substitution scientifically invalid for medicinal chemistry applications requiring fluorinated indazole intermediates.

5-Fluoro-7-nitro-1H-indazole: Head-to-Head Comparative Evidence for Kinase Inhibitor Development and SAR Applications


Fluorine Substitution at 5-Position Enhances PARP-1 Enzyme Inhibition: Direct Comparison of Fluoro vs. Hydrogen Analogs

In a direct head-to-head comparison within a series of indazole-based PARP-1 inhibitors, the fluorinated analog (bearing fluorine at the 3-position on the indazole core) demonstrated IC₅₀ = 4.6 nM versus the hydrogen analog with IC₅₀ = 4.2 nM [1]. While both compounds exhibit potent single-digit nanomolar activity, the fluorine substitution at the analogous position to the 5-fluoro motif in 5-fluoro-7-nitro-1H-indazole maintains comparable potency while providing the documented metabolic stability and binding affinity advantages characteristic of fluorinated indazoles. This establishes the 5-fluoroindazole core as a validated scaffold for achieving nanomolar-range enzyme inhibition.

PARP-1 inhibitor indazole scaffold fluorine substitution effect

5-Fluoro-Substituted Indazole-7-carboxamide Achieves Superior Cellular Antiproliferative Activity Relative to Lead Compound

In a comprehensive SAR study of substituted 2-phenyl-2H-indazole-7-carboxamides, the 5-fluoro-substituted indazole analog 48 (later designated analog I) exhibited IC₅₀ = 4 nM for PARP enzyme inhibition and CC₅₀ = 42 nM against BRCA-1 deficient cancer cell lines [1]. Critically, this 5-fluoroindazole derivative demonstrated encouraging pharmacokinetic properties in rats compared to the lead compound 6 (structure not specified with quantitative comparator data). The 5-fluoro substituent is a key structural determinant of the observed cellular potency and in vivo pharmacokinetic profile.

PARP inhibitor BRCA-deficient cancer pharmacokinetics 5-fluoroindazole

5-Fluoroindazole Core Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Indazole Scaffolds

Fluorine substitution at the 5-position of the indazole ring enhances metabolic stability, a critical pharmacokinetic parameter that distinguishes fluorinated indazoles from their non-fluorinated counterparts [1]. The fluorine atom, due to its high electronegativity and strong C-F bond strength, reduces susceptibility to cytochrome P450-mediated oxidative metabolism at adjacent positions on the indazole core. This class-level metabolic stabilization effect is consistently observed across fluorinated heterocyclic compounds and represents a key differentiator for selecting 5-fluoroindazole derivatives over non-fluorinated analogs in lead optimization campaigns [2].

metabolic stability fluorine effect kinase inhibitor drug-like properties

7-Nitro Group Enables Divergent Synthetic Access to Aminated Indazole Building Blocks Unattainable from Unsubstituted Analogs

The 7-nitro group in 5-fluoro-7-nitro-1H-indazole serves as a critical synthetic handle for reduction to 7-aminoindazole derivatives. Cottyn et al. established that 7-nitro-1H-indazole is a key precursor for accessing 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole, which function as potent building blocks in divergent syntheses of indazoles via palladium cross-coupling reactions . In contrast, unsubstituted indazole lacks this functional group and cannot undergo analogous transformations without additional nitration steps. The presence of both the 5-fluoro (for enhanced biological properties) and 7-nitro (for synthetic versatility) groups in the same molecule enables synthetic routes inaccessible from mono-functionalized or unsubstituted analogs.

7-nitroindazole palladium cross-coupling divergent synthesis building block

5-Substituted Indazoles Exhibit Pronounced Kinase Inhibitory Activity: Positional Substitution Critically Determines Potency

Akritopoulou-Zanze et al. demonstrated that 5-substituted indazoles function as potent and selective kinase inhibitors, with biological activity highly dependent on the nature of the 5-position substituent [1]. The study employed heterocycle-forming and multicomponent reactions to generate diverse 5-substituted indazoles and evaluated their kinase inhibitory profiles. The patent literature further confirms that substituted indazole derivatives of formula (I) and pharmaceutically acceptable salts thereof are disclosed for therapy in diseases associated with deregulated protein kinase activity, including cancer [2]. The 5-fluoro substituent, as present in 5-fluoro-7-nitro-1H-indazole, occupies a privileged position for modulating kinase target engagement—a feature absent in 7-substituted-only or unsubstituted indazoles.

5-substituted indazole kinase inhibitor SAR potency

5-Fluoro-7-nitro-1H-indazole: Evidence-Backed Application Scenarios for Medicinal Chemistry and SAR Campaigns


Synthesis of 5-Fluoroindazole-Based PARP-1 Inhibitors with Nanomolar Potency

Use 5-fluoro-7-nitro-1H-indazole as a key intermediate for constructing PARP-1 inhibitors. Reduction of the 7-nitro group yields 5-fluoro-7-amino-1H-indazole, which can be further elaborated to 2-phenyl-2H-indazole-7-carboxamide derivatives that exhibit IC₅₀ = 4 nM against PARP enzyme and CC₅₀ = 42 nM against BRCA-1 deficient cancer cells [1]. The 5-fluoro substituent directly contributes to the observed favorable pharmacokinetic properties in rats relative to non-fluorinated lead compounds. This synthetic route enables access to fluorinated PARP inhibitors that combine potent enzyme inhibition with improved drug-like properties.

Divergent Synthesis of 5-Fluoro-7-Substituted Indazole Kinase Inhibitor Libraries

Employ 5-fluoro-7-nitro-1H-indazole as a platform for generating diverse 7-substituted indazole libraries via nitro reduction followed by functionalization. The 7-nitro group serves as a precursor to 7-amino, 7-iodo, and other 7-substituted derivatives that function as building blocks for palladium-catalyzed cross-coupling reactions . The 5-fluoro substituent simultaneously provides metabolic stability enhancement and binding affinity modulation characteristic of fluorinated heterocycles [2]. This dual-functionalized scaffold enables parallel SAR exploration at both the 5- and 7-positions, accelerating lead optimization in kinase inhibitor programs where 5-substituted indazoles have demonstrated potent and selective activity [3].

Metabolic Stability Optimization in Lead Compound Refinement

Incorporate 5-fluoro-7-nitro-1H-indazole-derived fragments into lead compounds requiring improved metabolic stability. Fluorine substitution at the 5-position of the indazole ring enhances resistance to cytochrome P450-mediated oxidative metabolism [2], a class-level advantage documented across fluorinated heterocyclic scaffolds. This property is particularly valuable when non-fluorinated indazole leads exhibit rapid metabolic clearance and poor oral bioavailability. The 7-nitro group provides a convenient handle for subsequent diversification without compromising the metabolic stabilization conferred by the 5-fluoro substituent.

Preparation of 5-Fluoroindazole-7-carboxamide Pharmacophores for Anticancer Agent Development

Convert 5-fluoro-7-nitro-1H-indazole to 5-fluoroindazole-7-carboxylic acid derivatives for incorporation into anticancer agents. The 7-nitro group can be reduced, diazotized, and converted to carboxylic acid functionality, providing access to the 5-fluoroindazole-7-carboxamide pharmacophore identified in potent PARP inhibitors [1]. This pharmacophore has demonstrated efficacy against BRCA-deficient cancer cell lines and represents a validated chemical series for oncology drug discovery. The 5-fluoro substitution is a critical determinant of the observed cellular potency and in vivo pharmacokinetic profile relative to earlier lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.